Tacrolimus is produced naturally by the fermentation of Streptomyces tsukubaensis. The synthesis of its derivatives, including Tacrolimus 31 N,N-dimethyltryptamine, can be achieved through various chemical methods, including continuous flow synthesis techniques that enhance efficiency and yield.
The synthesis of Tacrolimus 31 N,N-dimethyltryptamine can be approached through several methodologies. A notable method involves the continuous flow synthesis using a Fischer indole reaction, which allows for the efficient production of N,N-dimethyltryptamine and its analogs. This method has been shown to produce high yields while minimizing waste and utilizing green solvents .
The continuous flow setup facilitates in-line extraction processes that streamline purification. For instance, a gram-scale synthesis can yield significant quantities (up to 4.75 g) of the desired product, which can then be converted into stable fumarate salts for improved handling and storage . This method contrasts with traditional batch procedures that may involve longer reaction times and lower yields.
Tacrolimus 31 N,N-dimethyltryptamine features a complex molecular structure characterized by a macrolide ring system with additional functional groups that contribute to its biological activity. The presence of the N,N-dimethyl group is significant as it affects the pharmacokinetic properties of the compound.
Tacrolimus 31 N,N-dimethyltryptamine undergoes various chemical reactions typical for tryptamines and macrolides. Key reactions include:
The quantification of tacrolimus and its metabolites is performed using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise measurement of concentrations in biological samples .
Tacrolimus exerts its immunosuppressive effects primarily through inhibition of calcineurin, a phosphatase critical for T-cell activation. By binding to FKBP12 (FK506-binding protein), tacrolimus inhibits calcineurin's activity, preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines essential for T-cell proliferation .
The pharmacokinetics of tacrolimus reveal significant variability influenced by genetic factors such as CYP3A5 polymorphisms, which affect drug metabolism rates and consequently influence therapeutic outcomes in transplant patients .
Studies indicate that tacrolimus retains stability over extended periods when stored correctly, with degradation products forming only under extreme conditions .
Tacrolimus 31 N,N-dimethyltryptamine has potential applications beyond transplantation:
This compound represents an intersection between traditional pharmacological applications and emerging fields such as psychopharmacology, highlighting its versatility in scientific research.
Tacrolimus (FK506) undergoes extensive oxidative metabolism primarily via cytochrome P450 (CYP) 3A subfamily enzymes to form multiple metabolites, including 31-O-desmethyl tacrolimus (31-DMT, also designated M-II). This metabolite is generated through demethylation at the C31 position of the parent macrolide structure. The formation occurs predominantly in hepatic and intestinal tissues, though emerging evidence confirms significant renal contributions.
Both CYP3A4 and CYP3A5 catalyze 31-DMT formation, but with marked differences in catalytic efficiency and genetic dependency:
Table 1: Enzymatic Characteristics of 31-DMT Formation by CYP3A Isoforms
Enzyme Source | Vmax (nmol/min/nmol) | Km,u (µM) | CLint (Vmax/Km) |
---|---|---|---|
Recombinant CYP3A4 | 8.0 | 0.21 | 38.1 |
Recombinant CYP3A5 | 17.0 | 0.21 | 81.0 |
HLM (CYP3A5 expressors) | 15.9* | ND | ND |
HLM (CYP3A5 nonexpressors) | 6.1* | ND | ND |
Tacrolimus disappearance clearance (ml/min/mg protein) [1] [7]. ND = Not Determined.
Kinetic analyses using heterologously expressed enzymes provide precise quantification of 31-DMT formation:
The CYP3A5 genotype is a major determinant of 31-DMT systemic exposure due to its direct effect on metabolic clearance efficiency:
Table 2: Impact of CYP3A5 Genotype on 31-DMT Systemic Exposure
Parameter | CYP3A5 Expressors | CYP3A5 Nonexpressors | P-value |
---|---|---|---|
31-DMT/Tacrolimus AUC ratio | 0.022* | 0.011* | <0.001 |
Tacrolimus oral clearance (CL/F) | 550.2 ± 127.7 ml/h/kg | 355.4 ± 88.0 ml/h/kg | 0.0003 |
Urinary tacrolimus clearance | 2.01 ± 0.57 ml/h | 3.15 ± 1.69 ml/h | 0.04 |
Median values from pharmacokinetic studies [2] [3].
While hepatic metabolism dominates overall tacrolimus clearance, renal CYP3A5 contributes significantly to 31-DMT generation and local kidney exposure:
Table 3: Organ-Specific Contributions to 31-DMT Formation
Tissue Source | CYP3A5 Genotype | Metabolite Formation Rate | Fold Difference vs. Nonexpressors |
---|---|---|---|
Liver Microsomes | 1/3 | 15.9 ± 9.8 ml/min/mg protein | 2.6 |
Liver Microsomes | 3/3 | 6.1 ± 3.6 ml/min/mg protein | 1.0 (Reference) |
Kidney Microsomes* | 1/3 | 13.5-fold higher 13-DMT | 13.5 |
Kidney Microsomes* | 3/3 | Minimal activity | 1.0 (Reference) |
13-DMT formation shown as proxy for renal CYP3A5 activity; 31-DMT expected to follow similar trends [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1